molecular formula C10H9NO4 B088814 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid CAS No. 13610-59-8

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Cat. No. B088814
CAS RN: 13610-59-8
M. Wt: 207.18 g/mol
InChI Key: BMLRDVCKJXMASM-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, or 3-O-benzoylpropionic acid (3-O-BPA), is a carboxylic acid that is widely used in scientific research. It is a derivative of the aromatic benzoxazole group, and is unique in its ability to interact with a wide range of biological molecules. It has been used extensively in the study of enzyme kinetics and protein-ligand interactions. In addition, 3-O-BPA has been used as a tool for drug design, as it can be used to mimic the binding of small molecules to proteins.

Scientific Research Applications

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Pharmacological Applications

There is a patent that mentions the use of a similar compound in the manufacture of a medicament for the treatment of a disorder or condition mediated by KMO . KMO is an enzyme that plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan. It’s possible that “3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid” could have similar applications.

Chemical Synthesis

The compound has been used in the synthesis of 3-alkylbenzoxazolones from nitroarenes . This suggests that it could be used as a reagent or intermediate in various chemical synthesis processes.

Safety and Handling Research

The compound’s Material Safety Data Sheet (MSDS) provides information on its hazards, handling, storage, and disposal . This information is crucial for researchers and professionals who handle this compound in a laboratory or industrial setting.

Biochemical Research

Given its complex structure and unique properties, “3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid” could be used in various biochemical research applications. For instance, it could be used to study enzyme-substrate interactions, protein folding, and other biochemical processes .

Molecular Biology

The compound could potentially be used in molecular biology research, given its unique molecular structure. It could be used to study molecular interactions, protein-ligand binding, and other related processes .

properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLRDVCKJXMASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13610-59-8
Record name 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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